1,2,3,6,9-Pentachlorodibenzofuran

Description

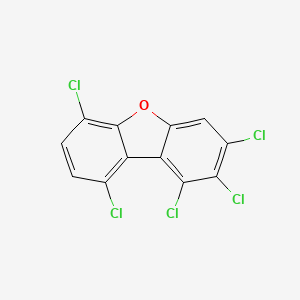

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3,6,9-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-5(14)12-8(4)9-7(18-12)3-6(15)10(16)11(9)17/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPSFQAKXDJVQOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)C3=C(C(=C(C=C3O2)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40232565 | |

| Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83704-52-3 | |

| Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083704523 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,6,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40232565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,6,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62J7GF25RR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Mechanisms and Sources of 1,2,3,6,9 Pentachlorodibenzofuran

Unintentional Synthesis Pathways of Polychlorinated Dibenzofurans

The synthesis of PCDFs is primarily an inadvertent consequence of processes involving chlorine, organic matter, and high temperatures or specific chemical reactions. nih.govfrontiersin.org These compounds are formed as impurities during the production of certain chlorinated chemicals and are also synthesized during combustion processes. nih.govwikipedia.org The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) structure gives rise to 135 different PCDF congeners, each with unique properties. wikipedia.orgnih.gov

High-temperature environments are a primary source of PCDF formation. Pyrolysis or incineration of chlorine-containing products like polychlorinated biphenyls (PCBs) and polyvinyl chloride (PVC) at temperatures below 1200°C can generate PCDFs. wikipedia.org They can also be formed from non-chlorinated materials if a chlorine donor is present during combustion. wikipedia.org

Thermal and Combustion-Related Formation Processes

Incineration By-products (e.g., Municipal Waste, Hazardous Waste)

Incineration of municipal and hazardous waste is a well-documented source of PCDDs and PCDFs. nih.govresearchgate.net These compounds are released in smoke emissions and can contaminate the surrounding environment. researchgate.netca.gov While extensive research has identified various PCDF congeners in incinerator emissions and nearby soil, specific data for 1,2,3,6,9-Pentachlorodibenzofuran is not as prevalent as for other isomers. For instance, its more studied isomer, 1,2,3,7,8-Pentachlorodibenzofuran, has been detected in the soil near municipal waste incinerators. caymanchem.com The combustion process can lead to the formation of a complex mixture of PCDF homologues. researchgate.net

Table 1: PCDF Congeners Identified in Environmental Samples Near Incineration Sources This table is based on general findings; specific concentrations for 1,2,3,6,9-PeCDF are not consistently reported.

| PCDF Class | Commonly Detected Congeners | Reference |

|---|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 2,3,7,8-TCDF | nih.govwho.int |

| Pentachlorodibenzofurans (PeCDFs) | 1,2,3,7,8-PeCDF, 2,3,4,7,8-PeCDF | nih.govcaymanchem.comwho.int |

| Hexachlorodibenzofurans (HxCDFs) | 1,2,3,4,7,8-HxCDF, 1,2,3,6,7,8-HxCDF | nih.gov |

| Heptachlorodibenzofurans (HpCDFs) | 1,2,3,4,6,7,8-HpCDF | researchgate.net |

| Octachlorodibenzofuran (OCDF) | OCDF | nih.gov |

High-Temperature Industrial Processes (e.g., Metal Smelting, Steel Mills)

Besides incineration, other high-temperature industrial activities contribute to PCDF emissions. Metal processing, such as smelting, and cement production are recognized sources. nih.govresearchgate.net Contamination at metal recovery facilities has been documented, showing the presence of a range of polychlorinated dibenzo-p-dioxins and dibenzofurans. caymanchem.com

Accidental Fires Involving Chlorinated Materials (e.g., PCBs)

Accidental fires provide the necessary conditions for PCDF formation. The combustion of commercial PCB formulations, which were widely used as non-flammable heat-exchange liquids, can produce significant amounts of PCDFs. nih.gov Repeated heating of PCBs in the presence of oxygen can lead to their conversion into PCDFs. nih.gov Studies of mass disasters involving large-scale fires, such as the World Trade Center collapse, have shown that combustion processes can increase the relative proportion of PCDFs compared to PCDDs in the resulting environmental contamination. researchgate.net

PCDFs are inadvertently synthesized during the manufacturing of other chlorinated organic chemicals. nih.govnih.gov They exist as impurities in the final products, leading to their distribution into the environment through the use and disposal of these products. nih.govt3db.ca

Chemical Production and Industrial By-product Genesis

Contaminants in Chlorinated Organic Compound Synthesis (e.g., Chlorophenols, PCBs)

PCDFs are known contaminants in technical-grade chlorophenol preparations, particularly pentachlorophenol (B1679276) (PCP). nih.govnih.gov The manufacturing process for PCP can result in the formation of various PCDF isomers, with higher chlorinated congeners being predominantly found. nih.govnih.gov Analysis of commercial chlorophenols has revealed the presence of pentachlorodibenzofurans (PeCDFs), hexachlorodibenzofurans (HxCDFs), and heptachlorodibenzofurans (HpCDFs). who.intnih.gov Similarly, PCDF congeners have been identified as impurities in commercial PCB mixtures like the European brands Clophen and Phenoclor. nih.govwho.int

Table 2: Levels of PCDF Impurities in Commercial Chlorophenols (µg/g) Data adapted from Rappe et al. (1979) as presented in Environmental Health Criteria 88. who.int

| PCDF Class | 2,4,6-Trichlorophenol | 2,3,4,6-Tetrachlorophenol | PCP Sample A | PCP Sample B |

|---|

Processes Utilizing Chlorine (e.g., Pulp and Paper Bleaching, Chlor-alkali)

Industrial processes that employ chlorine and its compounds are significant sources of polychlorinated dibenzofurans (PCDFs). The pulp and paper industry, particularly through the use of chlorine-based bleaching agents, has been identified as a source of PCDF emissions. nih.govrff.orgepa.gov Traditional chlorine bleaching can lead to the formation of chlorinated organic byproducts, including various PCDF congeners. epa.gov While specific studies identifying this compound in pulp and paper mill effluent were not found in the search results, the presence of other pentachlorodibenzofuran isomers, such as 1,2,3,7,8-PeCDF and 2,3,4,7,8-PeCDF, has been documented. nih.govpsu.edu The shift towards elemental chlorine-free (ECF) and totally chlorine-free (TCF) bleaching processes has been a key strategy in reducing the formation of these chlorinated byproducts. epa.gov

The chlor-alkali process, an industrial method for producing chlorine and sodium hydroxide (B78521), is another potential source of chlorinated aromatic compounds. nih.gov However, the available literature does not provide specific details on the formation of this compound from this process.

Precursor-Mediated Formation Pathways

The formation of PCDFs can occur through the transformation of precursor compounds. This process involves the chemical conversion of structurally related molecules into the dibenzofuran structure.

Formation from Polycyclic Aromatic Hydrocarbons (PAHs)

Polycyclic aromatic hydrocarbons (PAHs) are a group of organic compounds formed during the incomplete combustion of organic materials. ontosight.ai While PAHs are recognized as precursors to various chlorinated aromatic compounds, the direct formation pathway of this compound from PAHs is not specifically detailed in the available research. The general mechanism involves the chlorination and subsequent cyclization of PAH molecules, but congener-specific formation data is lacking.

Role of Chlorophenols and Chlorobenzenes as Precursors

Chlorophenols and chlorobenzenes are well-established precursors in the formation of PCDDs and PCDFs. ontosight.ai For instance, pentachlorophenol, in its technical-grade formulations, can contain impurities of various PCDF congeners. nih.gov The condensation of chlorophenol molecules or the reaction between chlorophenols and chlorobenzenes can lead to the formation of the dibenzofuran skeleton. While studies have examined the formation of PCDFs from chlorophenol precursors, specific data on the yield and formation conditions for this compound from these precursors are not provided in the search results. Research has shown that pentachlorophenol can be a source of various PCDF isomers, but the specific congener profile can vary. nih.govrff.org

Environmental Occurrence and Distribution of 1,2,3,6,9 Pentachlorodibenzofuran

Spatial and Temporal Distribution Patterns

Temporal Trends in Environmental Concentrations

Specific temporal trend data for 1,2,3,6,9-Pentachlorodibenzofuran are scarce. However, broader studies on PCDD/Fs in sediment cores offer a general understanding of historical emission patterns. For instance, analysis of sediment cores from the Baltic Sea reveals a significant increase in PCDD/F concentrations starting in the mid-to-late 1970s, with peak levels observed between 1985 and 2002. nih.govclu-in.org Subsequent reductions in concentrations are attributed to regulatory actions and improved industrial practices. nih.govclu-in.org

A study of English lake sediment cores also indicates changing concentrations of halogenated compounds over time, with trends often linked to industrial and consumer product histories. While this study focused on brominated and mixed bromo/chloro dioxins and furans, it highlights the utility of sediment core analysis in reconstructing pollution timelines.

It is plausible that the temporal trend of 1,2,3,6,9-PeCDF would generally follow these broader patterns, with concentrations increasing with industrialization and subsequently decreasing following the implementation of stricter environmental regulations. However, without specific measurements, this remains an extrapolation.

Congener Profiles in Diverse Environmental Samples

The "congener profile," or the relative abundance of different PCDD/F congeners, can provide clues about the source of contamination. Different formation pathways and source materials result in characteristic mixtures of congeners.

Comparative Analysis of Homologue and Congener Patterns

PCDFs are a family of 135 related compounds, or congeners, with varying numbers and positions of chlorine atoms. nih.gov Analytical methods have been developed to separate and identify many of these individual congeners, which is crucial for understanding their environmental fate and toxicity. nih.gov

Studies of industrial emissions have shown that the congener profiles of PCDD/Fs can vary significantly depending on the source. For example, a study of flue gases from various industrial plants in Krakow, Poland, found that while PCDF congeners were generally more abundant than PCDD congeners, the specific profiles differed between sources like sinter plants and medical waste incinerators. nih.gov

In environmental samples, these source-specific profiles can be altered by transport and degradation processes. However, certain patterns often emerge. For instance, in many environmental and biological samples, specific PCDF congeners tend to be more prevalent than others.

Identification of Dominant Congeners in Specific Environments

While data for 1,2,3,6,9-PeCDF is lacking, studies have identified dominant PCDF congeners in various environmental compartments. In many air and sediment samples, for example, more highly chlorinated furans are often found in higher concentrations. A study on PCDD/Fs in ambient air noted that OCDF (Octachlorodibenzofuran) and 1,2,3,4,6,7,8-HpCDF (Heptachlorodibenzofuran) were dominant among the PCDF congeners. nih.gov

The table below provides a general overview of PCDF homologue groups that are often reported in environmental studies. The specific concentration of this compound would fall within the "Pentachlorodibenzofurans (PeCDFs)" category.

Table 1: Polychlorinated Dibenzofuran (B1670420) (PCDF) Homologue Groups

| Homologue Group | Number of Chlorine Atoms |

|---|---|

| Tetrachlorodibenzofurans (TCDFs) | 4 |

| Pentachlorodibenzofurans (PeCDFs) | 5 |

| Hexachlorodibenzofurans (HxCDFs) | 6 |

| Heptachlorodibenzofurans (HpCDFs) | 7 |

This interactive table allows for sorting by homologue group or number of chlorine atoms.

Environmental Fate, Transport, and Biogeochemical Cycling

Persistence and Degradation Pathways

The persistence of chlorinated compounds like 1,2,3,6,9-Pentachlorodibenzofuran in the environment is a significant concern. While resistant to many degradation processes, several pathways contribute to its eventual breakdown.

The environmental half-life of pentachlorodibenzofurans can vary significantly depending on the environmental medium and conditions. For instance, the estimated half-life for the anaerobic biodegradation of pentachlorobenzene (B41901) in deeper waters ranges from 776 to 1,380 days. canada.ca In soil, the degradation half-life of pentachlorobenzene has been calculated to be around 270 days under specific conditions, with other estimates ranging from 194 to 1,250 days. canada.ca The kinetics of microbial reductive dechlorination of compounds like pentachloroaniline (B41903) have been studied, showing half-lives in the range of 1.5 to 8.5 days under laboratory conditions with a specific microbial culture. nih.gov

Table 1: Environmental Half-Life Data for Related Compounds

Aqueous phototransformation is a potential degradation pathway for pentachlorodibenzofurans. Studies on 2,3,4,7,8-pentachlorodibenzofuran (B44125) have shown that while direct photolysis in distilled water is slow, the process is significantly accelerated in natural waters containing humic substances that act as photosensitizers. ias.ac.in The photodegradation rate in lake water was observed to be 240 times faster than in distilled water, with a pseudo-first-order rate constant of 3.6 ± 0.3 d⁻¹ and a half-life of 0.19 days under midsummer sunlight conditions. ias.ac.in The process can lead to the formation of lower chlorinated dibenzofurans and polar degradation products. ias.ac.in

Microbial processes play a crucial role in the breakdown of persistent organic pollutants. nih.gov Both anaerobic and aerobic microorganisms have demonstrated the ability to degrade chlorinated compounds.

Under anaerobic conditions, a key degradation process is reductive dechlorination, where chlorine atoms are sequentially removed from the aromatic structure. frtr.govyoutube.com This process is often carried out by specific groups of bacteria, such as Dehalococcoides, which use chlorinated compounds as electron acceptors in their respiration. frtr.gov This biological process can transform highly chlorinated compounds into less toxic, more easily degradable forms. epa.gov For instance, studies on pentachlorophenol (B1679276) have identified anaerobic bacteria like Desulfobacterium aniline (B41778) as being involved in its degradation. nih.gov

In the presence of oxygen, different microbial pathways are involved in the degradation of chlorinated aromatic compounds. Aerobic bacteria can utilize these compounds as a source of carbon and energy. nih.gov For example, strains of Bacillus sp. and Serratia sp. isolated from contaminated tropical soil have shown the ability to aerobically degrade dichlorodibenzofuran and dichlorodibenzo-p-dioxin. nih.gov The degradation often involves the initial attack by oxygenase enzymes, leading to ring cleavage and subsequent metabolism. mdpi.com Studies on pentachlorophenol have identified aerobic bacteria such as Rhodococcus erythropolis and Gordonia on biocathodes where degradation occurred. nih.gov

The microbial degradation of chlorinated dibenzofurans is facilitated by specific enzymes. nih.gov Key enzyme systems involved in the breakdown of dioxin-like compounds include angular dioxygenases, cytochrome P450 monooxygenases, lignin (B12514952) peroxidases, and dehalogenases. nih.gov Dioxygenases initiate the aerobic degradation by introducing two hydroxyl groups onto the aromatic ring, making it susceptible to cleavage. mdpi.com Cytochrome P450 enzymes are also capable of metabolizing these compounds. nih.govmdpi.com Dehalogenases are particularly important as they can remove chlorine substituents from highly chlorinated congeners. nih.gov

Table 2: Compound Names Mentioned in the Article

Microbial Biotransformation and Biodegradation

Inter-Compartmental Transport and Mobility

The movement of 1,2,3,6,9-PeCDF between air, water, soil, and biota is critical to understanding its environmental distribution and potential for exposure. However, specific research on the transport and mobility of this particular congener is not available.

Atmospheric Transport and Deposition (e.g., Long-Range Atmospheric Transport)

Persistent organic pollutants, a class to which 1,2,3,6,9-PeCDF belongs, are known to be susceptible to long-range atmospheric transport. This process allows them to be transported far from their original sources, leading to contamination in remote areas. envirocomp.comunbc.canih.gov The potential for long-range transport is influenced by a chemical's volatility and its resistance to degradation in the atmosphere. envirocomp.com Despite the general understanding of this mechanism for POPs, specific studies or modeling data quantifying the atmospheric residence time or transport potential for 1,2,3,6,9-PeCDF are not documented in the available literature.

Sorption and Desorption Dynamics in Soil and Sediments

The tendency of a chemical to bind to soil and sediment particles, a process known as sorption, affects its mobility and bioavailability in the environment. nih.gov For organic compounds like PCDFs, sorption is often related to the organic carbon content of the soil or sediment. Chemicals with high sorption coefficients are generally less mobile and more likely to remain in the soil and sediment. canada.ca However, no specific studies detailing the sorption and desorption kinetics or the organic carbon-water (B12546825) partitioning coefficient (Koc) for 1,2,3,6,9-PeCDF could be identified.

Volatilization from Environmental Surfaces

Volatilization, the transfer of a chemical from a surface (like water or soil) to the air, is another key process in its environmental distribution. canada.ca This process is governed by the chemical's Henry's Law constant. nih.gov For some PCDF congeners, this constant has been estimated, allowing for predictions of their volatilization from water bodies. nih.gov Unfortunately, specific data on the Henry's Law constant or measured volatilization rates for 1,2,3,6,9-PeCDF are not available.

Bioaccumulation and Trophic Transfer in Ecological Food Webs

Bioaccumulation is the process by which chemicals build up in living organisms to concentrations higher than those in the surrounding environment. researchgate.net This is a significant concern for persistent and lipophilic (fat-soluble) compounds like many PCDFs.

Bioconcentration and Bioaccumulation Factors (BCF/BAF) in Aquatic Organisms

The Bioconcentration Factor (BCF) and Bioaccumulation Factor (BAF) are key metrics used to quantify the potential of a chemical to accumulate in aquatic organisms from water and from all environmental exposures (water, food, and sediment), respectively. researchgate.netosti.govnih.gov A high BCF or BAF value indicates a greater potential for the chemical to be stored in an organism's tissues. nih.gov While BCF and BAF data are available for some of the more toxic 2,3,7,8-substituted PCDF congeners, no such values have been reported for this compound in the reviewed scientific literature. ca.gov

Due to the lack of available data, a data table for BCF and BAF values for this compound cannot be generated.

Biomagnification through Terrestrial and Aquatic Food Chains (e.g., Fish, Livestock)

Biomagnification is the process where the concentration of a contaminant increases at successively higher levels in a food web. researchgate.netpsu.edu Organisms at the top of the food chain consume prey containing the chemical, leading to higher concentrations in their own bodies. nih.gov This can lead to significant health risks for top predators. The potential for a chemical to biomagnify is often assessed using a Trophic Magnification Factor (TMF). nih.gov There are currently no available studies or data on the biomagnification potential or TMF of 1,2,3,6,9-PeCDF in any terrestrial or aquatic food chains.

Due to the lack of available data, a data table for biomagnification factors for this compound cannot be generated.

Transformation of Congener Profiles During Bioaccumulation

The process of bioaccumulation, whereby the concentration of a chemical increases in an organism over time relative to the concentration in the environment, can significantly alter the profile of polychlorinated dibenzofuran (B1670420) (PCDF) congeners. This transformation is not random; rather, it is a complex interplay of the physicochemical properties of individual congeners, the metabolic capabilities of the organism, and various biological and environmental factors. While specific data on the congener this compound (1,2,3,6,9-PeCDF) is limited in publicly available research, general principles governing PCDF congener behavior allow for informed inferences about its likely fate during bioaccumulation.

The congener profile of PCDFs found in biological tissues often differs significantly from the profile in the surrounding abiotic environment, such as sediment and water. This disparity arises because not all congeners are taken up, metabolized, and eliminated at the same rate. The structure of a PCDF congener, particularly the number and position of its chlorine atoms, is a primary determinant of its bioaccumulative potential and persistence in an organism.

Several key factors influence the transformation of PCDF congener profiles during bioaccumulation:

Chlorine Substitution Pattern: The arrangement of chlorine atoms on the dibenzofuran molecule is critical. Congeners with chlorine atoms at the 2, 3, 7, and 8 positions are notably more resistant to metabolic degradation and thus tend to be more bioaccumulative. Conversely, the presence of adjacent unchlorinated carbon atoms can make a congener more susceptible to metabolism by enzymes such as cytochrome P450. Research on related compounds like polychlorinated biphenyls (PCBs) has shown that congeners with chlorine atoms in the ortho positions (2, 2', 6, 6') can have altered bioaccumulation potential due to their molecular shape. nih.gov For PCDFs, the presence of chlorine atoms at the 1, 4, 6, and 9 positions can influence their environmental behavior. Specifically, congeners with 6,9-substitution have been characterized by low bioaccumulation.

Degree of Chlorination: Generally, as the number of chlorine atoms on a PCDF molecule increases, its lipophilicity (affinity for fats) also increases. This can lead to greater storage in the fatty tissues of organisms. However, this trend does not continue indefinitely. Highly chlorinated congeners may have reduced uptake efficiency due to their larger molecular size. Moreover, increased chlorination tends to decrease the rate of biodegradation. nih.gov

Metabolic Transformation: Organisms possess enzymatic systems, primarily the cytochrome P450 monooxygenases, that can metabolize foreign compounds like PCDFs. This biotransformation typically involves hydroxylation, which increases the water solubility of the congener and facilitates its excretion from the body. The efficiency of this process is highly dependent on the congener's structure. Congeners that are readily metabolized will be less prevalent in the tissues of an organism compared to their concentrations in the environment.

Biological Factors: Various characteristics of the organism itself influence bioaccumulation. These include the species, age, sex, lipid content, and trophic level. nih.govnih.gov For instance, older organisms have had a longer time to accumulate contaminants. Females can transfer a portion of their contaminant burden to their offspring through eggs or lactation, leading to different congener profiles compared to males. nih.gov The lipid content of an organism is also a crucial factor, as lipophilic compounds like PCDFs accumulate in fatty tissues.

Environmental Factors: Environmental conditions such as temperature can affect the metabolic rate of organisms and, consequently, the rate of PCDF biotransformation and elimination. nih.gov

Inference on the Bioaccumulation of this compound:

Based on the general principles of PCDF bioaccumulation, some inferences can be made about the likely behavior of 1,2,3,6,9-PeCDF. This congener is a pentachlorodibenzofuran, meaning it has five chlorine atoms. Its substitution pattern includes chlorines at the 1, 2, 3, 6, and 9 positions. The presence of chlorine atoms at the 6 and 9 positions is significant. As previously noted, PCDD/F congeners with 6,9-substitution are generally characterized by low bioaccumulation. This suggests that 1,2,3,6,9-PeCDF may be less persistent and bioaccumulative compared to other pentachlorinated congeners that have the 2,3,7,8-substitution pattern. The lack of the highly persistent 2,3,7,8-chlorine arrangement may make it more susceptible to metabolic processes within organisms.

The transformation of its congener profile during bioaccumulation would likely involve a relative decrease in the proportion of 1,2,3,6,9-PeCDF in biota compared to its proportion in the surrounding abiotic environment (e.g., sediment). This is because organisms would be expected to metabolize and eliminate this congener more readily than the more persistent 2,3,7,8-substituted congeners.

The following tables illustrate the general principles of how PCDF congener profiles are transformed during bioaccumulation.

Table 1: General Influence of Chlorine Substitution on PCDF Bioaccumulation

| Substitution Pattern | General Bioaccumulation Potential | Reasoning |

| 2,3,7,8-substituted | High | Resistant to metabolic degradation. |

| Non-2,3,7,8-substituted | Lower | More susceptible to enzymatic metabolism. |

| 6,9-substituted | Low | Structural features hinder uptake and/or enhance elimination. |

Table 2: Factors Affecting PCDF Congener Profile Transformation in Biota

| Factor | Influence on Congener Profile | Example |

| Metabolism | Decreases the relative abundance of more easily metabolized congeners. | A fish exposed to a mixture of PCDFs will likely have a lower proportion of non-2,3,7,8-substituted congeners in its tissues compared to the surrounding water. |

| Lipophilicity | Increases the bioaccumulation of more chlorinated (up to a point) and lipophilic congeners in fatty tissues. | The congener profile in the blubber of a marine mammal may be enriched with more highly chlorinated PCDFs compared to the profile in its prey. |

| Trophic Level | Can lead to the biomagnification of persistent congeners up the food chain. | Top predators often exhibit a congener profile dominated by the most persistent and bioaccumulative PCDFs. |

| Species-Specific Differences | Different species have varying metabolic capacities, leading to unique congener profiles. | Two different fish species in the same contaminated environment may have different PCDF congener patterns in their tissues due to differences in their metabolic enzymes. nih.gov |

Advanced Analytical Methodologies for 1,2,3,6,9 Pentachlorodibenzofuran

Sample Collection and Preparation for Trace Analysis

The initial steps of sample collection and preparation are critical for the accurate determination of 1,2,3,6,9-Pentachlorodibenzofuran. The primary goal is to quantitatively extract the analyte from the sample matrix while minimizing interferences that could compromise the subsequent analysis.

Matrix-Specific Extraction Techniques (e.g., Soxhlet, Accelerated Solvent Extraction)

The choice of extraction technique is highly dependent on the sample matrix, which can range from soils and sediments to biological tissues and industrial by-products like fly ash. For solid and semi-solid samples, two prevalent methods are Soxhlet extraction and Accelerated Solvent Extraction (ASE), also known as Pressurized Fluid Extraction (PFE).

Soxhlet Extraction: This classical technique has been a standard method for decades. dioxin20xx.org It involves the continuous extraction of the analyte from a solid sample using a hot solvent. Toluene is a commonly used solvent for PCDD/F extraction from matrices like soil, sediment, and fly ash. dioxin20xx.orgepa.gov The process is exhaustive but typically requires long extraction times (e.g., 16-48 hours) and large volumes of organic solvent. dioxin20xx.orgosti.govfms-inc.com

Accelerated Solvent Extraction (ASE): ASE is a more modern technique that utilizes elevated temperatures and pressures to increase the efficiency and speed of the extraction process. thermofisher.com By using high pressure, the solvent can be heated above its atmospheric boiling point, which decreases solvent viscosity and improves analyte solubility and diffusion rates. thermofisher.com This results in significantly shorter extraction times (e.g., under 30 minutes) and reduced solvent consumption compared to Soxhlet extraction. osti.govresearchgate.net Studies comparing ASE and Soxhlet for PCDD/F analysis in various matrices, including paper sludge and soil, have shown that ASE provides equivalent or comparable extraction efficiencies. dioxin20xx.orgresearchgate.netdioxin20xx.org

Table 1: Comparison of Soxhlet and Accelerated Solvent Extraction (ASE) for PCDF Analysis

| Parameter | Soxhlet Extraction | Accelerated Solvent Extraction (ASE) |

|---|---|---|

| Principle | Continuous solid-liquid extraction with a hot solvent at atmospheric pressure. | Solid-liquid extraction using solvents at elevated temperatures and pressures. thermofisher.com |

| Typical Solvents | Toluene, Toluene/Acetone mixtures. osti.gov | Toluene, Cyclohexane, Dichloromethane. dioxin20xx.orgosti.gov |

| Extraction Time | Long (typically 16-48 hours). dioxin20xx.orgfms-inc.com | Short (typically 15-30 minutes). researchgate.net |

| Solvent Consumption | High (hundreds of mL per sample). fms-inc.com | Low (tens of mL per sample). researchgate.net |

| Automation | Limited. | High level of automation is possible. thermofisher.com |

| Efficiency | Considered the traditional benchmark; exhaustive extraction. | Generally equivalent or better than Soxhlet for PCDFs. dioxin20xx.orgdioxin20xx.org |

Multi-Stage Cleanup Procedures for Interference Removal

Crude extracts obtained from environmental and biological samples contain a multitude of co-extracted compounds that can interfere with the detection of this compound. Therefore, a rigorous multi-stage cleanup process is indispensable. Standard methods, such as U.S. EPA Method 8290A, outline detailed cleanup protocols. epa.gov

The cleanup process typically involves a combination of techniques:

Acid-Base Washing: Extracts are often washed with concentrated sulfuric acid to remove oxidizable organic interferences. A subsequent wash with a basic solution may also be employed. epa.gov

Column Chromatography: This is the cornerstone of PCDF cleanup. A sequence of adsorption chromatography columns is used to separate the target analytes from interfering compounds. Common adsorbents include:

Silica Gel: Often modified with sulfuric acid or potassium hydroxide (B78521) to retain different classes of interfering compounds. epa.govfms-inc.com

Alumina: Used to separate PCDFs from compounds like polychlorinated biphenyls (PCBs). epa.govfms-inc.com

Activated Carbon: This is a crucial step for isolating PCDFs based on their planarity. Non-planar compounds are eluted, while the planar PCDFs are retained and then back-flushed with a strong solvent like toluene. epa.govfms-inc.com

Automated cleanup systems are available that integrate these different chromatographic steps, reducing manual labor and improving reproducibility. fms-inc.com

Chromatographic Separation and High-Resolution Techniques

Following extraction and cleanup, the final extract is analyzed using high-resolution chromatographic techniques coupled with mass spectrometry to separate and quantify this compound from other PCDF congeners and residual interferences.

High-Resolution Gas Chromatography (HRGC) Column Selection and Optimization

High-Resolution Gas Chromatography (HRGC) is the primary technique for separating the complex mixtures of PCDF isomers. The choice of the capillary column's stationary phase is the most critical factor in achieving the required separation. epa.gov

For PCDF analysis, a non-polar or semi-polar stationary phase is typically used. The most commonly recommended column is a DB-5 (or equivalent 5% phenyl-methylpolysiloxane) capillary column, often 60 meters in length. epa.govmdpi.com This column provides good general separation of PCDF congeners.

However, no single GC column can resolve all 210 PCDD and PCDF isomers. epa.gov Isomer-specific separation, particularly for the highly toxic 2,3,7,8-substituted congeners, may require confirmation on a second column with a different polarity. For example, to confirm the separation of 2,3,7,8-TCDF from its isomers, a more polar column such as a DB-225 (50% cyanopropylphenyl-methylpolysiloxane) or an SP-2331 is often required. well-labs.com Optimization of the GC oven temperature program is crucial to achieve baseline separation of the target analytes.

Table 2: Typical HRGC Columns for PCDF Analysis

| Column Phase | Polarity | Typical Dimensions | Primary Use in PCDF Analysis |

|---|---|---|---|

| DB-5 / DB-5MS (5% Phenyl-methylpolysiloxane) | Non-polar | 60 m x 0.25 mm ID, 0.25 µm film | Primary analysis and general screening of PCDD/PCDF congeners. epa.govmdpi.com |

| DB-225 (50% Cyanopropylphenyl-methylpolysiloxane) | Intermediate Polarity | 30 m x 0.25 mm ID, 0.25 µm film | Confirmatory analysis, separation of specific isomers like 2,3,7,8-TCDF. well-labs.com |

| SP-2331 (Cyanopropylpolysiloxane) | Polar | 60 m x 0.25 mm ID, 0.20 µm film | Confirmatory analysis, high-resolution separation of specific PCDF isomers. well-labs.com |

Emerging Chromatographic Approaches (e.g., LC-MS/MS compatibility)

While HRGC coupled with High-Resolution Mass Spectrometry (HRMS) has traditionally been the "gold standard" for PCDF analysis, recent advancements have led to the emergence of alternative techniques. waters.com

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): GC coupled with a triple quadrupole mass spectrometer (MS/MS) has gained regulatory acceptance as a confirmatory method for PCDF analysis. waters.comthermofisher.com GC-MS/MS offers high selectivity and sensitivity, often comparable to HRMS, by using selected reaction monitoring (SRM). thermofisher.com This technique is generally less expensive and easier to operate and maintain than HRMS instruments, making it a more accessible option for many laboratories. waters.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The use of LC-MS/MS for the analysis of highly non-polar and persistent organic pollutants like PCDFs is less common than GC-based methods. These compounds are highly amenable to gas chromatography due to their volatility and thermal stability. However, LC-MS/MS is a powerful tool for a wide range of other environmental contaminants. libios.fr While direct analysis of this compound by LC-MS/MS is not standard practice, the continuous development of LC columns and ionization techniques, such as Atmospheric Pressure Gas Chromatography (APGC)-MS/MS which interfaces a GC with an MS/MS system designed for LC, may broaden the applicability of such platforms in the future. waters.com The primary advantage of these systems is their robustness and ease of use compared to traditional HRMS systems. waters.com

Mass Spectrometric Detection and Quantification

Mass spectrometry (MS), particularly when coupled with high-resolution gas chromatography (HRGC), stands as the definitive technique for the detection and quantification of this compound and other polychlorinated dibenzofurans (PCDFs) in various environmental matrices. ontosight.aiwell-labs.com Its high sensitivity and specificity are crucial for distinguishing between the numerous PCDF congeners, many of which exhibit significant differences in toxicity.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Quantification

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification and quantification of this compound. nih.gov Unlike low-resolution mass spectrometry, HRMS instruments, such as time-of-flight (TOF) or orbital ion trap mass analyzers, can measure the mass-to-charge ratio (m/z) of ions with exceptional accuracy, typically to within 5 parts per million (ppm). nih.gov This high mass accuracy allows for the determination of the elemental composition of an ion, which is critical for differentiating the target analyte from co-eluting isobaric interferences (compounds with the same nominal mass but different elemental formulas).

The detection of PCDDs and PCDFs often involves monitoring for the characteristic chlorine isotope patterns in the molecular ion cluster. The high resolving power of HRMS, often exceeding 10,000, ensures that the ions of interest are clearly separated from background matrix ions, thereby enhancing the signal-to-noise ratio and improving detection limits. nih.gov This capability is vital for complex samples like soil, sediment, and biological tissues where the concentration of this compound can be extremely low. well-labs.com

HRMS can be utilized in both targeted and untargeted screening approaches. nih.gov In a targeted analysis, the instrument is set to monitor for the specific m/z of this compound and its isotopically labeled internal standard. In untargeted analysis, full-scan spectra are acquired, allowing for the retrospective identification of compounds that were not initially targeted. nih.gov

Isotope Dilution Mass Spectrometry for Enhanced Accuracy

Isotope dilution mass spectrometry is the gold standard for achieving the highest accuracy and precision in the quantification of this compound. nih.gov This method involves spiking the sample with a known amount of an isotopically labeled analog of the target analyte, typically containing Carbon-13 (¹³C), prior to extraction and cleanup. well-labs.comepa.gov For pentachlorodibenzofurans, a ¹³C₁₂-labeled pentachlorodibenzofuran standard is commonly used.

Since the labeled standard is chemically identical to the native analyte, it experiences the same losses during sample preparation, extraction, and chromatographic analysis. By measuring the ratio of the response of the native analyte to the labeled standard in the final extract, the initial concentration of the native this compound in the sample can be accurately calculated, correcting for any method-induced variations. nih.gov This approach significantly improves the reliability of the analytical results, which is a key requirement for regulatory compliance and environmental risk assessment. nih.gov

| Isotope-Labeled Compound | Purpose | Reference Method |

|---|---|---|

| ¹³C₁₂-1,2,3,4-Tetrachlorodibenzo-p-dioxin | Recovery standard for tetra- and pentachlorinated congeners | EPA Method 8290A well-labs.com |

| ¹³C₁₂-1,2,3,7,8,9-Hexachlorodibenzo-p-dioxin | Recovery standard for hexa-, hepta-, and octachlorinated congeners | EPA Method 8290A well-labs.com |

| ¹³C₁₂-labeled PCDFs | Internal standards for specific PCDF congeners | EPA Method 8290A well-labs.com |

Fragment Ion Analysis and Mass Spectral Interpretation

Electron ionization (EI) is a common ionization technique used in the analysis of PCDFs. Under EI conditions, the this compound molecule not only forms a molecular ion (M⁺) but also undergoes fragmentation, producing a characteristic pattern of fragment ions. The primary fragmentation pathway for PCDFs involves the sequential loss of chlorine (Cl) and carbon monoxide (CO) moieties. nih.gov

The analysis of these fragment ions, often through tandem mass spectrometry (MS/MS), provides an additional layer of confirmation for the identity of the compound. researchgate.net In an MS/MS experiment, the molecular ion of this compound is isolated and then subjected to collision-induced dissociation (CID), which breaks it into smaller, predictable fragment ions. The presence of these specific fragment ions at their expected relative abundances serves as a highly selective fingerprint for the molecule, further distinguishing it from isomers and other interfering compounds. wvu.edu

| Ion | Description | Significance |

|---|---|---|

| [M]⁺ | Molecular ion | Confirms molecular weight |

| [M-Cl]⁺ | Loss of one chlorine atom | Characteristic fragmentation |

| [M-COCl]⁺ | Loss of a carbonyl and a chlorine atom | Confirmatory fragment |

| [M-Cl₂]⁺ | Loss of two chlorine atoms | Indicates multiple chlorine atoms |

Quality Assurance/Quality Control (QA/QC) in Environmental Analysis

Rigorous quality assurance and quality control (QA/QC) protocols are essential for generating reliable and legally defensible data in the environmental analysis of this compound. epa.govyoutube.com These measures ensure that the entire analytical process, from sample collection to final data reporting, is well-documented and meets predefined standards of quality.

Calibration and Detection Limits

Accurate quantification of this compound requires a well-defined calibration. A series of calibration standards containing known concentrations of the analyte and its corresponding isotopically labeled internal standard are analyzed to generate a calibration curve. epa.gov The response of the native compound relative to the internal standard is plotted against the concentration to establish a linear relationship.

Method detection limits (MDLs) and practical quantitation limits (PQLs) are determined to define the sensitivity of the analytical method. The MDL is the minimum concentration of a substance that can be measured and reported with 99% confidence that the analyte concentration is greater than zero. The PQL is the lowest concentration of an analyte that can be reliably quantified within specified limits of precision and accuracy. For PCDFs, these limits are typically in the parts-per-quadrillion (ppq) to parts-per-trillion (ppt) range, depending on the sample matrix. well-labs.com

| Matrix | Quantitation Limit | Reference Method |

|---|---|---|

| Water (1 L sample) | 10 ppq | EPA Method 8290A well-labs.com |

| Soil/Sediment (10 g sample) | 1.0 ppt | EPA Method 8290A well-labs.com |

| Fly Ash (10 g sample) | 1.0 ppt | EPA Method 8290A well-labs.com |

| Tissue (10 g sample) | 1.0 ppt | EPA Method 8290A well-labs.com |

Method Validation and Interlaboratory Comparison Studies

Method validation is a critical process to demonstrate that an analytical method is suitable for its intended purpose. nih.govnih.gov This involves evaluating parameters such as accuracy, precision, selectivity, linearity, and recovery. Certified reference materials (CRMs), which are materials with a known and certified concentration of the analyte, are often used to assess the accuracy of the method. researchgate.net

Participation in interlaboratory comparison studies, also known as proficiency testing, is a key component of a laboratory's QA/QC program. nih.govresearchgate.netnih.gov In these studies, multiple laboratories analyze the same sample, and their results are compared to a reference value. nih.gov Successful participation in such studies provides external verification of a laboratory's competence and the reliability of its data. These studies are crucial for ensuring data comparability across different monitoring programs and research projects. nih.govresearchgate.net The relative standard deviations for standard solutions in such studies for PCDD/PCDFs have been reported to range from 8% to 61%, highlighting the importance of continuous quality control. researchgate.net

Development and Application of Certified Reference Materials

The accuracy and reliability of analytical measurements for this compound are critically dependent on the use of Certified Reference Materials (CRMs). researchgate.net CRMs are highly characterized materials or substances for which one or more property values are certified through a metrologically valid procedure, accompanied by an uncertainty value at a stated level of confidence. iaea.orgresearchgate.net In the analysis of persistent organic pollutants (POPs) like polychlorinated dibenzofurans (PCDFs), CRMs serve as the benchmark for method validation, instrument calibration, and ongoing quality control, ensuring that measurement results are comparable and traceable to international standards. researchgate.netnist.gov

The development of a CRM for this compound involves a rigorous and multi-step process. It begins with the selection of an appropriate and representative matrix, such as sediment, fly ash, or animal tissue, which are common environmental repositories for these contaminants. researchgate.netnemc.us The chosen bulk material undergoes extensive processing to ensure homogeneity, which is a critical characteristic of any reliable reference material. nemc.us This processing can include air-drying, crushing, sieving, grinding, and blending to create a uniform batch from which individual CRM units are bottled. nemc.us

Homogeneity testing is a crucial validation step. Statistical methods, such as Analysis of Variance (ANOVA), are employed to demonstrate that there is no significant difference in the concentration of the target analyte between different CRM units. nemc.us Following the confirmation of homogeneity, stability studies are conducted under various storage and transport conditions to ensure the certified value of this compound remains valid over the shelf-life of the material.

The certification of the mass fraction of this compound is typically achieved through an inter-laboratory comparison study involving a consortium of expert laboratories. nemc.us These laboratories use their own validated high-precision methods, often based on isotope dilution mass spectrometry (IDMS), to analyze the material. The results from the participating laboratories are statistically evaluated to derive a consensus-based certified value and its associated uncertainty. nemc.us Alternatively, certification can be achieved using one or more definitive methods at a single reference laboratory. researchgate.net

In analytical laboratories, CRMs for this compound are used for several key applications:

Method Validation: To assess the performance and confirm the accuracy of a new or modified analytical method. iaea.orgnih.gov

Quality Control: Used as a quality control sample in analytical batches to monitor the ongoing performance and precision of the measurement process. nih.gov Control charts are often used to track the results for the CRM over time. iaea.org

Establishing Metrological Traceability: CRMs provide a direct link in the traceability chain, ensuring that a laboratory's results can be related to a recognized reference, ultimately leading to comparability of data across different laboratories and over time. researchgate.netbioscience.co.uk

Calibration: While less common for matrix CRMs, high-purity solution-based CRMs of this compound are essential for calibrating analytical instruments. researchgate.netbioscience.co.uk

The following table provides an illustrative example of the certified values that might be found in a certificate of analysis for a sediment CRM containing various PCDF congeners, including this compound.

Table 1: Illustrative Certified Mass Fraction Values in a Sediment CRM

| Compound Name | Certified Value (ng/kg) | Uncertainty (ng/kg) | Number of Laboratories |

|---|---|---|---|

| 2,3,7,8-Tetrachlorodibenzofuran | 52.5 | 16 | 31 |

| 1,2,3,7,8-Pentachlorodibenzofuran | 12.6 | 5 | 65 |

| 2,3,4,7,8-Pentachlorodibenzofuran (B44125) | 18.5 | 6 | 61 |

| This compound | 8.2 | 2.5 | 15 |

| 1,2,3,4,7,8-Hexachlorodibenzofuran | 67.3 | 24 | 66 |

| 1,2,3,6,7,8-Hexachlorodibenzofuran | 20.3 | 8.7 | 64 |

This table is for illustrative purposes only and is modeled on data from existing sediment CRMs for similar compounds. nemc.us

Source Apportionment and Environmental Source Identification Research

Application of Congener Profile Fingerprinting

Congener profile fingerprinting is a primary method used to trace the origins of PCDF contamination. This technique relies on the principle that different formation processes and sources, such as industrial activities or combustion, produce characteristic patterns or "fingerprints" of PCDF congeners.

To identify the sources of 1,2,3,6,9-PeCDF in an environmental sample, its congener profile is compared with the known PCDF signatures of potential sources. For instance, the relative abundance of 1,2,3,6,9-PeCDF to other pentachlorodibenzofurans and PCDF congeners would be measured in samples from various industrial emissions, such as waste incineration or metal production, to establish source-specific profiles. These profiles can then be compared to the congener patterns found in environmental matrices like soil, sediment, or air. A match between the environmental profile and a source signature suggests a contribution from that source.

Hypothetical Data Table: PCDF Congener Profiles from Different Industrial Sources

| PCDF Congener | Source A (%) | Source B (%) | Source C (%) |

|---|---|---|---|

| 1,2,3,6,9-PeCDF | 1.5 | 0.2 | 3.1 |

| 2,3,4,7,8-PeCDF | 10.2 | 5.5 | 8.7 |

| 1,2,3,4,7,8-HxCDF | 15.8 | 12.1 | 11.3 |

| Other PCDFs | 72.5 | 82.2 | 76.9 |

Note: This table is illustrative and does not represent actual measured data for 1,2,3,6,9-PeCDF.

The ratios of specific PCDF isomers can serve as powerful tools for distinguishing between different sources. For 1,2,3,6,9-PeCDF, this would involve calculating its concentration ratio relative to another pentachlorodibenzofuran isomer or a congener from a different homolog group. These ratios can be characteristic of specific formation pathways or raw materials used in an industrial process. For example, a high ratio of 1,2,3,6,9-PeCDF to another PeCDF isomer might be indicative of a particular chemical manufacturing process, while a different ratio might be associated with combustion sources.

Multivariate Statistical Methods for Source Apportionment

Multivariate statistical methods are employed to analyze complex datasets containing multiple PCDF congeners from numerous samples. These techniques can help to identify underlying patterns and relationships that are not apparent from simple comparisons.

Principal Component Analysis (PCA) is a statistical technique used to reduce the dimensionality of a dataset while retaining most of the variability. In the context of PCDF source apportionment, PCA can be applied to a dataset of congener concentrations from various environmental samples. The analysis would identify the principal components (PCs) that explain the majority of the variance in the data. Samples with similar congener profiles, including the relative contribution of 1,2,3,6,9-PeCDF, would cluster together in a PCA score plot. The loadings plot would indicate which congeners are most influential in defining each principal component, potentially linking them to specific source types. scirp.org

Positive Matrix Factorization (PMF) is a receptor modeling technique that decomposes a matrix of sample data into two matrices: source profiles and source contributions. For PCDF analysis, the input data would be the concentrations of various congeners, including 1,2,3,6,9-PeCDF, in a series of environmental samples. The PMF model would then identify a number of source profiles, each characterized by a specific congener pattern, and estimate the contribution of each source to each individual sample. This method is particularly useful because it constrains the source contributions and profiles to be non-negative, which is physically realistic.

Hypothetical Data Table: PMF Source Contribution Estimates for 1,2,3,6,9-PeCDF in Environmental Samples

| Sample ID | Source 1 (ng/g) | Source 2 (ng/g) | Source 3 (ng/g) | Total Measured (ng/g) |

|---|---|---|---|---|

| Sediment-01 | 0.05 | 0.21 | 0.02 | 0.28 |

| Soil-A | 0.15 | 0.08 | 0.01 | 0.24 |

| Air-X | 0.01 | 0.03 | 0.05 | 0.09 |

Note: This table is illustrative and does not represent actual measured data.

Cluster analysis is a method used to group a set of objects in such a way that objects in the same group (or cluster) are more similar to each other than to those in other groups. In the study of PCDF contamination, hierarchical cluster analysis can be applied to group environmental samples based on the similarity of their congener profiles. Samples that cluster together are likely influenced by the same or similar sources. The position of 1,2,3,6,9-PeCDF within the congener profiles of these clusters would help in characterizing the sources associated with each group. frontiersin.org

Limited Specific Data Available for Source Apportionment of 1,2,3,6,9-Pentachlorodibenzofuran

Comprehensive research into the source apportionment and environmental identification of the specific chemical compound this compound (1,2,3,6,9-PeCDF) reveals a scarcity of detailed, publicly available scientific literature and data. While general information on the sources of polychlorinated dibenzofurans (PCDFs) as a class of compounds is abundant, specific case studies and quantitative source identification for the 1,2,3,6,9-PeCDF congener are not sufficiently detailed in the existing body of research to construct a thorough and focused analysis as requested.

Polychlorinated dibenzofurans are known to be unintentional byproducts of various industrial and combustion processes. researchgate.netnih.gov The primary sources of PCDFs in the environment are well-established and include:

Waste Incineration: Municipal, medical, and hazardous waste incineration are significant contributors to the release of PCDFs into the atmosphere. researchgate.netnih.gov Incomplete combustion can lead to the formation of these compounds.

Industrial Processes: The manufacturing of certain chemicals, such as pesticides and herbicides, can produce PCDFs as unwanted contaminants. researchgate.net The metallurgical industry, including steel production and secondary copper smelting, as well as pulp and paper mills that use chlorine bleaching, are also recognized sources.

Combustion of Fuels: The burning of fossil fuels like coal, oil, and wood can also result in the emission of PCDFs. nih.gov

The formation of PCDFs during these processes can occur through two primary pathways: de novo synthesis, which involves the formation from elemental carbon, or from precursor compounds. The specific conditions of the combustion or industrial process, such as temperature, the presence of chlorine, and the efficiency of emission control technologies, heavily influence the amount and type of PCDF congeners that are formed.

Despite this general understanding, detailed research that isolates and quantifies the contribution of specific industrial sectors or waste incineration practices to the environmental presence of 1,2,3,6,9-PeCDF is limited. Congener-specific analyses are often complex and costly, and many studies focus on the most toxic and abundant congeners, such as 2,3,7,8-Tetrachlorodibenzofuran (TCDF) and 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (2,3,4,7,8-PeCDF). Consequently, creating in-depth case studies with specific data tables on the source apportionment of 1,2,3,6,9-PeCDF is not feasible based on the currently available scientific literature. Further targeted research would be necessary to provide the specific and detailed information required for such an analysis.

Computational Chemistry and Quantitative Structure Activity/property Relationships Qsar/qspr

Application of Quantum Chemical Descriptors for Molecular Characterization

Quantum chemical descriptors are fundamental to the molecular characterization of 1,2,3,6,9-pentachlorodibenzofuran. These descriptors, derived from the principles of quantum mechanics, provide quantitative insights into the electronic and geometric properties of the molecule, which in turn govern its reactivity and interactions with the environment and biological systems.

Comprehensive studies have been undertaken to calculate these descriptors for the entire class of PCDF congeners, including this compound. nih.gov Using methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller–Plesset perturbation theory (MP2), researchers have been able to generate a wealth of data on the electronic structure of these molecules. nih.gov

Key quantum chemical descriptors relevant for the characterization of this compound include:

Energy of the Highest Occupied Molecular Orbital (E_HOMO): E_HOMO is related to the molecule's ability to donate electrons and is a key indicator of its reactivity in oxidation reactions.

Energy of the Lowest Unoccupied Molecular Orbital (E_LUMO): E_LUMO reflects the molecule's ability to accept electrons and is important for understanding its reactivity in reduction reactions and its interactions with biological receptors.

HOMO-LUMO Gap (ΔE): The energy difference between HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.

Dipole Moment (μ): This descriptor quantifies the polarity of the molecule, which influences its solubility and interactions with polar molecules.

Electron Affinity: This property is crucial for understanding the tendency of the molecule to capture an electron, a key factor in its biological activity. nih.gov

While specific calculated values for this compound are often embedded within large datasets of PCDF congeners, the methodologies for their calculation are well-established. nih.gov

Table 1: Key Quantum Chemical Descriptors and Their Significance

| Descriptor | Significance for this compound |

| Total Energy (E_total) | Indicates the relative stability of the congener. |

| E_HOMO | Relates to its susceptibility to electrophilic attack and oxidation. |

| E_LUMO | Influences its ability to act as an electrophile and bind to receptors. |

| HOMO-LUMO Gap (ΔE) | A predictor of chemical reactivity and kinetic stability. |

| Dipole Moment (μ) | Affects its solubility in various media and its intermolecular interactions. |

| Electron Affinity | A critical parameter for predicting its binding affinity to the AhR. nih.gov |

Predictive Modeling for Environmental Fate Parameters (e.g., Sorption Coefficients)

Predictive modeling, specifically through QSPR, is a powerful tool for estimating the environmental fate of this compound. ecetoc.org These models establish a mathematical relationship between the molecular structure of a chemical and its environmental properties, such as its tendency to sorb to soil or sediment.

The sorption of this compound to environmental matrices is a key process governing its distribution and bioavailability. The soil/sediment sorption coefficient (Koc) is a critical parameter in this context. QSPR models for predicting Koc often utilize descriptors that capture the hydrophobicity and electronic properties of the molecule.

log Koc = a * log Kow + b

where 'a' and 'b' are constants derived from regression analysis of a training set of compounds.

Tools like the OPERA (OPEn-source QSAR App) provide a framework for developing and applying QSPR models for various environmental fate endpoints, including Koc. researchgate.netosti.gov These models are built upon large, curated datasets and utilize a range of molecular descriptors. researchgate.net

Table 2: Illustrative QSPR Model for Sorption Coefficient (Koc)

| Endpoint | Model Type | Key Descriptor(s) | General Applicability |

| log Koc | Linear Regression | log Kow | Applicable to hydrophobic organic compounds like PCDFs. |

It is important to note that the accuracy of these predictions depends on the quality and applicability domain of the QSPR model. ecetoc.org

Structure-Activity Relationship Studies for Biological Interactions (e.g., AhR Affinity)

The biological effects of this compound are primarily mediated through its interaction with the aryl hydrocarbon receptor (AhR). acs.org QSAR studies are instrumental in understanding and predicting the binding affinity of PCDFs to the AhR.

The binding of a PCDF congener to the AhR is a critical step in initiating a cascade of toxicological responses. QSAR models for AhR binding affinity typically employ a combination of electronic and steric descriptors. Early structure-activity relationship analyses suggested that the AhR ligand-binding pocket accommodates near-planar ligands of specific dimensions. acs.org

For PCDFs, key descriptors in QSAR models for AhR affinity include:

Electron Affinity: A higher electron affinity is often correlated with a higher binding affinity to the AhR. nih.gov

Lipophilicity (log Kow): This descriptor is related to the compound's ability to partition into the lipophilic environment of the receptor's binding pocket.

Molecular Shape and Planarity: The planarity of the dibenzofuran (B1670420) ring system is a crucial factor for effective binding.

While detailed experimental data on the AhR binding affinity of this compound is scarce, QSAR models developed for the broader class of PCDFs can provide estimations. researchgate.net These models have demonstrated that the substitution pattern of chlorine atoms on the dibenzofuran core significantly influences the AhR binding affinity. researchgate.net

Table 3: Key Descriptors in QSAR Models for AhR Affinity of PCDFs

| Descriptor | Role in AhR Binding |

| Electron Affinity | Enhances the electrostatic interactions with the receptor. nih.gov |

| Lipophilicity (log Kow) | Facilitates partitioning into the hydrophobic binding pocket. |

| Molecular Planarity | Allows for a better fit within the planar binding site of the AhR. acs.org |

| Substitution Pattern | The positions of chlorine atoms dictate the overall shape and electronic properties. |

The development and application of these computational models are crucial for prioritizing further toxicological testing and for the risk assessment of this compound and other PCDF congeners.

Q & A

Q. How is 1,2,3,6,9-PeCDF identified and quantified in environmental matrices?

Methodological Answer:

- Analytical Workflow : Use multidimensional gas chromatography coupled with high-resolution time-of-flight mass spectrometry (GC×GC/HR-TOFMS) to resolve co-eluting isomers. For example, 1,2,3,6,9-PeCDF can be isolated from other isomers (e.g., 1,2,4,8,9-PeCDF) by leveraging 2D chromatographic separation, as demonstrated in environmental sample analyses .

- Quantification Standards : Employ certified reference materials (CRMs) at 50 µg/mL in toluene or solvent mixtures (e.g., 10% Stohl’s oil-nonane) to calibrate instruments. Kanto Reagents’ environmental analysis-grade standards (e.g., Wel DF-12378-S) are validated for precision in trace-level detection .

- Data Validation : Cross-reference with EPA-recommended protocols (e.g., EN-1948) for dioxin-like compounds, using internal standards like ¹³C-labeled analogs to correct for matrix effects .

Q. What are the primary environmental exposure pathways for 1,2,3,6,9-PeCDF?

Methodological Answer:

- Sediment Analysis : Monitor lake sediments using GC×GC/HR-TOFMS, where 1,2,3,6,9-PeCDF has been detected at concentrations comparable to other pentachlorinated isomers (e.g., 2,3,4,7,8-PeCDF at 18.5 ± 6.1 pg/g) .

- Airborne Contaminants : Apply air quality benchmarks (e.g., Ontario’s 0.03 pg/m³ for 1,2,3,7,8-PeCDF) as a proxy for risk assessment, given structural similarities among chlorinated dibenzofurans .

- Biota Sampling : Use lipid-normalized concentrations in serum (e.g., NHANES data for 1,2,3,7,8-PeCDF at 2.21 ± 0.329 fg/g) to model bioaccumulation trends .

Q. How are isomer-specific toxic equivalency factors (TEFs) determined for 1,2,3,6,9-PeCDF?

Methodological Answer:

- Relative Potency : Compare aryl hydrocarbon receptor (AhR) activation in vitro (e.g., luciferase reporter assays) to benchmark compounds like 2,3,7,8-TCDD. While 2,3,4,7,8-PeCDF has a TEF of 0.3, 1,2,3,6,9-PeCDF’s TEF remains unassigned due to limited toxicity data .

- Expert Panels : Refer to IARC and WHO frameworks for dioxin-like compounds, which prioritize isomers with established carcinogenicity (e.g., 2,3,4,7,8-PeCDF) .

Advanced Research Questions

Q. What experimental designs address conflicting toxicity data for 1,2,3,6,9-PeCDF?

Methodological Answer:

- Dose-Response Modeling : Apply benchmark dose (BMD) analysis to subchronic rodent studies. For example, exponential degree 4 models have been used to assess liver weight changes in rats exposed to 1,2,3,7,8-PeCDF, with BMDL₁₀ values of 0.1 µg/kg/day .

- Mechanistic Studies : Use transcriptomics to identify AhR-independent pathways (e.g., oxidative stress markers) that may explain discrepancies in isomer-specific toxicity .

Q. How can isomer resolution challenges in GC-MS be mitigated for 1,2,3,6,9-PeCDF?

Methodological Answer:

- Column Selection : Deploy a combination of nonpolar (e.g., DB-5MS) and polar (e.g., BPX-50) capillary columns to enhance separation efficiency. For example, 1,2,3,6,9-PeCDF’s retention behavior differs from 1,2,4,8,9-PeCDF on 2D chromatograms .

- High-Resolution MS : Utilize HR-TOFMS at resolving power >25,000 (FWHM) to distinguish isotopic clusters of m/z 339.8597 (Cl₅) from co-eluting hexachlorinated congeners .

Q. What are the data gaps in chronic toxicity assessments for 1,2,3,6,9-PeCDF?

Methodological Answer:

- Literature Synthesis : Note that no chronic oral MRLs exist for 1,2,3,7,8-PeCDF due to insufficient long-term studies . Extrapolate subchronic data (e.g., 13-week rat studies) using physiologically based pharmacokinetic (PBPK) models.

- Epidemiological Gaps : Prioritize cohort studies in populations with occupational exposure (e.g., waste incineration workers) to assess hepatotoxicity and endocrine disruption risks .

Q. How do matrix effects influence recovery rates of 1,2,3,6,9-PeCDF in complex samples?

Methodological Answer:

- Matrix-Matched Calibration : Spike samples with ¹³C-labeled analogs (e.g., 1,2,3,7,8-PeCDF-¹³C₁₂) to correct for ionization suppression in lipid-rich matrices like serum or adipose tissue .

- Extraction Optimization : Validate accelerated solvent extraction (ASE) with dichloromethane:hexane (1:1 v/v) for sediments, achieving recoveries >85% for chlorinated dibenzofurans .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.